molecular formula C22H27N3O4S B5593970 2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No.: B5593970
M. Wt: 429.5 g/mol
InChI Key: PPUNTEIBFUPKSE-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a class of heterocyclic compounds that have been studied for their potential pharmacological activities . They are known to exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antiplatelet properties.


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple functional groups. It would likely require advanced spectroscopic techniques for full elucidation .


Chemical Reactions Analysis

The chemical reactions involving your compound would likely depend on the reactivity of its functional groups. For instance, the electrophilicity of the lactonic carbonyl group of similar compounds has been studied by nucleophilic reaction with 1,2-diaminobenzene and thiosemicarbazide .

Scientific Research Applications

Synthesis and Pharmacological Activities

Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, which have been evaluated for their pharmacological activities. These compounds were synthesized using different reactions involving the key structure of pyrimidine and have shown promising results in terms of analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity : Novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds were designed, synthesized, and evaluated for their anticancer activity. Some compounds showed high potency against cancer cell lines, indicating the significance of the 4-morpholino group at the C-4 position of the thieno[3,2-d]pyrimidine moiety (Liu et al., 2014).

Antimicrobial and Antibacterial Activities

Antibacterial Activity : Research on pyrimidine derivatives has explored their potential as antibacterial agents. The study synthesized various compounds and tested their effectiveness against different bacterial strains, revealing some compounds with significant antibacterial properties (Mistry & Desai, 2005).

Antimicrobial Activity : A study synthesized pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives and evaluated their antimicrobial activity. The synthesized compounds showed good inhibitory effects against various microorganisms, indicating their potential as antimicrobial agents (Younes, Mohamed, & Albayati, 2013).

Neurotropic and Anticonvulsant Activities

Neurotropic Properties : The neurotropic properties of synthesized compounds based on a pyrimidine structure were investigated. Some compounds exhibited anticonvulsant activity and sedative properties, highlighting their potential as analogs to known drugs like diazepam (Paronikyan et al., 2010).

Insecticidal Activities

Insecticidal Activity : Pyridine derivatives were synthesized and tested for their toxicity against the cowpea aphid. The study identified compounds with significant insecticidal activity, providing insights into the development of new insecticidal agents (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action of your compound would likely depend on its specific biological activity. For instance, pyrano[2,3-d]pyrimidine derivatives have been studied as potential inhibitors against PARP-1, a protein involved in DNA repair damage .

Future Directions

Future research on your compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-22(2)12-18-17(13-29-22)21(30-14-19(26)25-8-10-28-11-9-25)24-20(23-18)15-4-6-16(27-3)7-5-15/h4-7H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUNTEIBFUPKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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